molecular formula C12H19NO B12310201 5-(Benzyloxy)pentan-1-amine

5-(Benzyloxy)pentan-1-amine

Cat. No.: B12310201
M. Wt: 193.28 g/mol
InChI Key: DDKCIYOHSOJKMG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentan-1-amine is an organic compound with the molecular formula C12H19NO. It is a primary amine with a benzyloxy group attached to the fifth carbon of a pentane chain. This compound is of interest in various fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride to form 5-(benzyloxy)pentan-1-ol, which is then converted to the amine through reductive amination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these processes are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-(hydroxy)pentan-1-amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-(Benzyloxy)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyloxy group may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)pentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    Pentane-1,5-diol: Precursor in the synthesis of 5-(benzyloxy)pentan-1-amine.

    Benzylamine: Contains a benzyl group attached to an amine but lacks the pentane chain.

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a pentane chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler amines or alcohols.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-phenylmethoxypentan-1-amine

InChI

InChI=1S/C12H19NO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,13H2

InChI Key

DDKCIYOHSOJKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCN

Origin of Product

United States

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